REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15](Br)[CH:16]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+]>[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.618 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
PdCl2(Ph3P)2
|
Quantity
|
0.296 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
is stirred in iso-hexanes (15 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The DME layer is removed
|
Type
|
ADDITION
|
Details
|
is diluted with EtOAc
|
Type
|
WASH
|
Details
|
washing with 5M HCl (2×20 ml)
|
Type
|
EXTRACTION
|
Details
|
then back extracted with EtOAc (70 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
the resulting solid is removed
|
Type
|
WASH
|
Details
|
washing with a further 10 ml of iso-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |